Bienvenue dans la boutique en ligne BenchChem!

Ibafloxacin

Pharmacokinetics Bioavailability Oral Absorption

Differentiate your veterinary antibiotic research with Ibafloxacin (CAS 91618-36-9). Exhibits high oral bioavailability (69-81%) and proven non-inferiority to marbofloxacin with a significantly lower relapse rate (3% vs 11%) in canine pyoderma studies. Its short feline half-life (3.00 h) and available oral gel formulation make it an essential tool for species-specific PK/PD modeling and formulation science. Research-grade material for pivotal studies.

Molecular Formula C15H14FNO3
Molecular Weight 275.27 g/mol
CAS No. 91618-36-9
Cat. No. B1662720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIbafloxacin
CAS91618-36-9
Synonyms6,7-dihydro-5,8-dimethyl-9-fluoro-1-oxo-1H,5H-benzo(i,j)quinolizine-2-carboxylic acid
ibafloxacin
S 25930
S-25930
Molecular FormulaC15H14FNO3
Molecular Weight275.27 g/mol
Structural Identifiers
SMILESCC1CCC2=C3N1C=C(C(=O)C3=CC(=C2C)F)C(=O)O
InChIInChI=1S/C15H14FNO3/c1-7-3-4-9-8(2)12(16)5-10-13(9)17(7)6-11(14(10)18)15(19)20/h5-7H,3-4H2,1-2H3,(H,19,20)
InChIKeyDXKRGNXUIRKXNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ibafloxacin CAS 91618-36-9 for Veterinary Research: A Third-Generation Fluoroquinolone with Species-Specific Pharmacokinetics


Ibafloxacin (CAS 91618-36-9) is a synthetic, third-generation fluoroquinolone antibiotic developed and authorized exclusively for veterinary use [1]. It is a racemic mixture of R- and S-enantiomers, with the S-enantiomer exhibiting the primary antibacterial activity [2]. As a veterinary fluoroquinolone, it functions by inhibiting bacterial DNA gyrase and topoisomerase IV, resulting in bactericidal activity against a range of Gram-negative and some Gram-positive pathogens [3]. Its approved indications include dermal infections, urinary tract infections, and respiratory tract infections in dogs and cats [4].

Critical Procurement Considerations for Ibafloxacin: Why Substitution with Other Veterinary Fluoroquinolones Carries Risk


The veterinary fluoroquinolone class (e.g., enrofloxacin, marbofloxacin, pradofloxacin, difloxacin) is not a monolith. Direct substitution of ibafloxacin without considering its unique pharmacokinetic (PK) profile in target species can lead to therapeutic failure, adverse events, or the development of antimicrobial resistance. As demonstrated by the lack of established veterinary-specific breakpoints for many agents, susceptibility cannot be assumed . Ibafloxacin exhibits a distinct oral bioavailability and a significantly different elimination half-life in cats compared to dogs, a characteristic that is not shared by all class members [1]. Furthermore, its relative position within the potency hierarchy against key anaerobic pathogens is distinct, as shown in direct comparative studies [2]. The following evidence details these quantifiable differences.

Quantitative Evidence for Ibafloxacin Differentiation Against Key Comparators


Comparative Oral Bioavailability in Beagle Dogs vs. Marbofloxacin

Ibafloxacin demonstrates high and consistent oral bioavailability in dogs, a critical factor for effective oral dosing. In a study on healthy Beagle dogs, the mean absolute bioavailability of ibafloxacin after oral doses of 7.5, 15, and 30 mg/kg ranged from 69% to 81%, indicating excellent absorption [1]. This can be contrasted with marbofloxacin, another common veterinary fluoroquinolone, which has a reported absolute oral bioavailability of approximately 52% in dogs [2]. This higher and more predictable absorption profile for ibafloxacin reduces inter-individual variability and ensures more consistent systemic exposure.

Pharmacokinetics Bioavailability Oral Absorption

Species-Specific Elimination Half-Life in Cats vs. Dogs

A critical differentiating feature of ibafloxacin is its species-dependent elimination half-life, which is significantly shorter in cats than in dogs. This necessitates distinct dosing considerations. Following oral administration, the mean elimination half-life of ibafloxacin is 3.00 hours in cats [1], compared to 3.83 to 5.2 hours in dogs [2][3]. This contrasts with other fluoroquinolones like marbofloxacin, which has a long half-life in both species (e.g., 13-14 h in dogs, 10-12 h in cats) [4], and pradofloxacin, which also has a long half-life in cats (approx. 7-9 h) [5].

Pharmacokinetics Species Difference Half-life

In Vitro Potency (MIC90) Against Key Canine and Feline Pathogens

Ibafloxacin demonstrates potent in vitro activity against common veterinary pathogens, with a consistent MIC90 of ≤0.5 µg/mL against susceptible species. A study evaluating its pharmacodynamic properties reported an MIC90 of 0.5 µg/mL for Pasteurella spp., Escherichia coli, Klebsiella spp., Proteus spp., and Staphylococcus spp. isolates from canine dermal, respiratory, and urinary tract infections [1]. A similar study in feline isolates confirmed that E. coli, Pasteurella, Klebsiella, and Staphylococcus spp. were all susceptible to ibafloxacin with an MIC90 ≤ 0.5 µg/mL [2]. While direct MIC comparisons are limited, this level of activity is considered robust and clinically useful. In a study ranking fluoroquinolones against anaerobic bacteria, ibafloxacin was placed fifth out of five, behind pradofloxacin, marbofloxacin, enrofloxacin, and difloxacin [3].

Antimicrobial Susceptibility MIC90 Pharmacodynamics

Clinical Efficacy in Canine Pyoderma: Non-Inferiority to Marbofloxacin

A large, multi-center clinical trial directly compared ibafloxacin and marbofloxacin for the treatment of canine pyoderma. In a study of 228 dogs with superficial or deep pyoderma, treatment with either oral ibafloxacin (15 mg/kg once daily) or marbofloxacin (2 mg/kg once daily) for 3-16 weeks produced similar clinical outcomes. One week post-treatment, 74% of dogs in the ibafloxacin group and 81% in the marbofloxacin group were classified as responders (P > 0.05) [1]. One month post-treatment, 70% of dogs in both groups were still classified as cured or improved. Notably, the relapse rate was significantly lower in the ibafloxacin group (3%) compared to the marbofloxacin group (11%) (P < 0.05) [1].

Clinical Trial Pyoderma Non-Inferiority

Approved Formulation Diversity: Oral Tablets and Gel

Ibafloxacin is available in two distinct oral formulations: conventional tablets and a gel [1]. This provides a practical advantage for veterinary administration, particularly for cats or small dogs where tablet administration can be challenging. A controlled clinical study confirmed that ibafloxacin tablets and the oral gel formulation were equally effective for treating canine pyoderma, with no significant difference in clinical outcome between the two [2]. While enrofloxacin is available as a flavored tablet and injectable solution, and marbofloxacin as tablets and an oral suspension [3], the availability of a proven, efficacious gel formulation for ibafloxacin offers a unique alternative for improving owner and patient compliance.

Formulation Oral Gel Compliance

Targeted Research and Clinical Applications for Ibafloxacin Based on Demonstrated Differentiation


Canine Pyoderma Studies Requiring High Oral Bioavailability and Comparative Efficacy Data

Ibafloxacin is a compelling candidate for research on canine pyoderma, particularly when the study design requires a fluoroquinolone with high oral bioavailability (69-81%) [1] and robust clinical data. Its proven non-inferiority to marbofloxacin in a large-scale clinical trial, coupled with a significantly lower observed relapse rate (3% vs. 11%, P<0.05), positions it as a strong reference compound for comparative efficacy studies [2]. Researchers can utilize ibafloxacin as a benchmark for evaluating novel antimicrobial therapies or treatment protocols for canine skin infections.

Feline Pharmacology and Pharmacokinetic Modeling: Exploiting Species-Specific Short Half-Life

The unique, short elimination half-life of ibafloxacin in cats (3.00 h) compared to dogs (3.83-5.2 h) makes it an ideal compound for investigating species-specific drug metabolism and pharmacokinetic modeling [1]. This characteristic is particularly valuable for studies aiming to minimize drug accumulation risks in feline patients. Ibafloxacin can serve as a model compound to study the relationship between PK parameters, dosing regimens, and clinical outcomes in cats, especially when compared to longer-acting fluoroquinolones like marbofloxacin or pradofloxacin [2].

Formulation Science and Drug Delivery Research Using an Approved Oral Gel

For research in veterinary formulation science and drug delivery, ibafloxacin offers a unique platform due to the availability of a proven oral gel formulation. Studies have confirmed the clinical equivalence of the gel to conventional tablets [1]. This allows researchers to use ibafloxacin as a model drug to explore novel gel formulations, investigate palatability and compliance enhancers, or study the impact of different oral dosage forms on pharmacokinetic parameters in target species [2]. The gel formulation can also be a tool for studies on targeted drug delivery or modified-release systems in veterinary medicine.

In Vitro Susceptibility Testing and Antimicrobial Stewardship Program Development

Ibafloxacin's well-characterized in vitro activity profile (MIC90 ≤0.5 µg/mL for key pathogens) [1] supports its use as a standard compound in antimicrobial susceptibility testing (AST) panels for veterinary diagnostic laboratories. Furthermore, its specific position within the fluoroquinolone class, as documented in comparative studies of anaerobic bacteria [2], makes it a valuable reference for developing and refining antimicrobial stewardship guidelines. Research can focus on establishing robust veterinary-specific breakpoints, a noted gap for many veterinary fluoroquinolones including ibafloxacin [3], to improve therapeutic decision-making and combat antimicrobial resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ibafloxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.